2-(1,3-Thiazolidin-2-YL)ethan-1-OL
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Overview
Description
2-(1,3-Thiazolidin-2-YL)ethan-1-OL is a heterocyclic compound that contains a five-membered ring with both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to improve selectivity, purity, product yield, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry are commonly used .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazolidin-2-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and properties depending on the specific functional groups introduced during the reactions .
Scientific Research Applications
2-(1,3-Thiazolidin-2-YL)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. These interactions can modulate enzyme activity, inhibit microbial growth, and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-Thiazolidin-2-YL)ethan-1-OL include:
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Known for its antineoplastic efficacy and potential use in glioblastoma chemotherapy.
Thiazolidin-4-one derivatives: Exhibiting diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties and makes it a valuable scaffold for drug development and organic synthesis .
Properties
Molecular Formula |
C5H11NOS |
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Molecular Weight |
133.21 g/mol |
IUPAC Name |
2-(1,3-thiazolidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-3-1-5-6-2-4-8-5/h5-7H,1-4H2 |
InChI Key |
QVTWJRBSQNKYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)CCO |
Origin of Product |
United States |
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